2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C9H10BrN. This compound is part of the cyclopenta[b]pyridine family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of triethylamine (Et3N) as a base and atmospheric oxygen for the aromatization of the dihydropyridine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The compound’s hypoglycemic activity is attributed to its ability to modulate glucose metabolism pathways .
Comparison with Similar Compounds
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is synthesized through manganese-catalyzed oxidation and shares a similar core structure.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another heterocyclic compound with a similar cyclopenta structure but different substituents.
5H-1-Pyrindine, 6,7-dihydro-:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
2-bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3 |
InChI Key |
RVVKLFDGECWOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CCC2)Br |
Origin of Product |
United States |
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